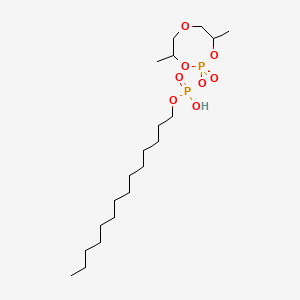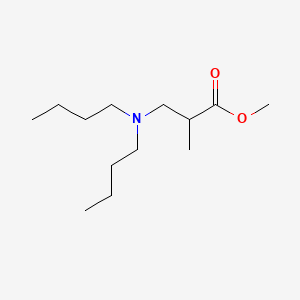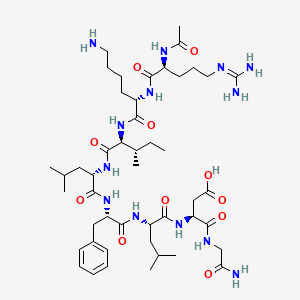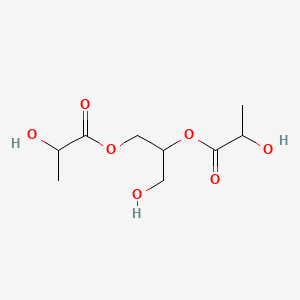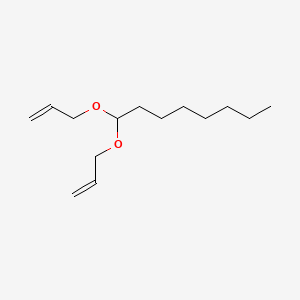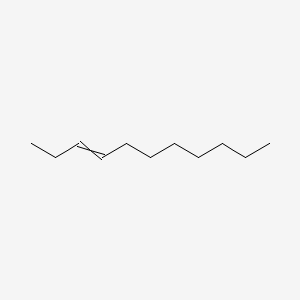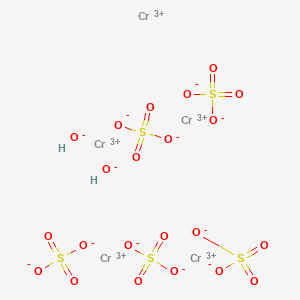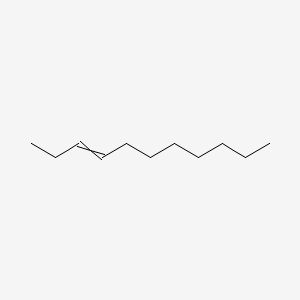
beta-Methyl-beta-propylphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Methyl-beta-propylphenethyl alcohol: is a chemical compound with the molecular formula C12H18O . It is a colorless liquid with a characteristic aromatic odor, commonly used in the fragrance industry as a component of perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing beta-Methyl-beta-propylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of a suitable aryl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for use in fragrances and other applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Methyl-beta-propylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the synthesis of pharmaceuticals and biologically active compounds.
Industry:
- Widely used in the fragrance industry as a component of perfumes and flavorings.
- Utilized in the production of various consumer products, including cosmetics and personal care items .
Wirkmechanismus
The mechanism of action of beta-Methyl-beta-propylphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, its antimicrobial effects may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: Similar structure but lacks the beta-methyl and beta-propyl groups.
Benzyl alcohol: Similar aromatic alcohol but with a different substitution pattern.
Uniqueness:
- The presence of both beta-methyl and beta-propyl groups in beta-Methyl-beta-propylphenethyl alcohol provides unique steric and electronic properties, making it distinct from other aromatic alcohols. These properties can influence its reactivity and interactions with biological targets, enhancing its utility in various applications .
Eigenschaften
CAS-Nummer |
85099-33-8 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
OWEDJRDRHPIFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


